2,6-Dichloro-3-(chloromethyl)pyridine CAS number
2,6-Dichloro-3-(chloromethyl)pyridine CAS number
An In-Depth Technical Guide to 2,6-Dichloro-3-(chloromethyl)pyridine CAS Number: 41789-37-1
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of 2,6-Dichloro-3-(chloromethyl)pyridine, a pivotal chemical intermediate for professionals in research, development, and pharmaceutical sciences. This guide moves beyond simple data presentation to offer field-proven insights into the compound's reactivity, synthesis, and safe handling, grounded in authoritative references.
Introduction
2,6-Dichloro-3-(chloromethyl)pyridine is a polychlorinated pyridine derivative characterized by a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a reactive chloromethyl group at the 3 position.[1] This unique arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis. Its primary significance lies in its role as a precursor for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The strategic placement of its reactive sites allows for selective chemical transformations, enabling the construction of sophisticated molecular architectures required for biologically active compounds.
Section 1: Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are the foundation of its effective application in research and synthesis.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 41789-37-1 | [2][3] |
| IUPAC Name | 2,6-dichloro-3-(chloromethyl)pyridine | [3] |
| Molecular Formula | C₆H₄Cl₃N | [3] |
| Molecular Weight | 196.5 g/mol | [3] |
| Canonical SMILES | C1=CC(=NC(=C1CCl)Cl)Cl | [1] |
| InChI Key | CMPPTKONDXHDBF-UHFFFAOYSA-N | [3] |
Diagram 1: Chemical Structure of 2,6-Dichloro-3-(chloromethyl)pyridine
Caption: Molecular structure of 2,6-Dichloro-3-(chloromethyl)pyridine.
Section 2: Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2,6-Dichloro-3-(chloromethyl)pyridine stems from its distinct reactive sites. The primary sites for chemical transformation are the electrophilic carbon of the chloromethyl (-CH₂Cl) group and, to a lesser extent, the carbon atoms bearing the ring chlorines.
Nucleophilic Substitution at the Chloromethyl Group: The most facile reaction this compound undergoes is nucleophilic substitution at the benzylic-like chloromethyl group. The carbon atom is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), displacing the chloride ion. This reaction is a cornerstone of its application, allowing for the introduction of diverse functional groups at the 3-position side chain.[1]
Expertise in Practice: The choice of solvent and base is critical in these substitution reactions. Aprotic polar solvents like DMF or acetonitrile are often preferred to solvate the nucleophile without interfering with the reaction. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically used to neutralize the HCl generated if the nucleophile is a primary or secondary amine.
Reactivity of Ring Chlorines: While less reactive than the chloromethyl group, the chlorine atoms at the 2 and 6 positions can also be displaced via nucleophilic aromatic substitution (SₙAr). The reactivity of these positions is enhanced by the electron-withdrawing effect of the pyridine nitrogen. However, these reactions typically require more forcing conditions (higher temperatures, stronger nucleophiles) compared to substitution at the side chain. Studies on related isomers show that the positional chemistry significantly influences reactivity, with the 3-trichloromethyl isomer exhibiting unique behavior where nucleophilic attack can occur at both the ring and the side chain.[4]
Diagram 2: Primary Nucleophilic Substitution Pathway
Caption: Generalized nucleophilic substitution at the chloromethyl group.
Section 3: Synthesis Methodologies
The synthesis of 2,6-Dichloro-3-(chloromethyl)pyridine is not trivial and requires precise control over chlorination steps. While multiple routes are conceivable, a common strategy involves the chlorination of a suitable pyridine precursor. A representative, multi-step synthesis beginning from 2,6-lutidine (2,6-dimethylpyridine) illustrates the principles involved, drawing from patented industrial methods for related compounds.[5][6][7]
Experimental Protocol: Multi-Step Synthesis from 2,6-Lutidine
This protocol is a representative synthesis adapted from established chemical principles for pyridine functionalization.
Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid
-
Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,6-lutidine (0.2 mol) and 150 mL of water.[7]
-
Heating: Heat the mixture to 80°C with vigorous stirring.
-
Oxidation: Slowly add potassium permanganate (0.8 mol) in small portions via the addition funnel, maintaining the reaction temperature between 75-80°C. Causality: This temperature control is crucial to ensure complete oxidation while preventing runaway exothermic reactions. The addition typically takes 30-40 minutes.[6]
-
Workup: After the addition is complete, continue stirring for 1 hour. Cool the mixture to room temperature and acidify with 2M HCl to pH 3.[7]
-
Isolation: Cool the solution to 20°C to precipitate the product. Collect the white solid (2,6-pyridinedicarboxylic acid) by filtration and wash with cold water.
Step 2: Esterification to Dimethyl 2,6-Pyridinedicarboxylate
-
Reaction: Suspend the dried 2,6-pyridinedicarboxylic acid in methanol (200 mL). Add concentrated sulfuric acid (5 mL) catalytically.
-
Reflux: Heat the mixture to reflux for 6-8 hours until TLC analysis indicates the disappearance of the starting material.
-
Isolation: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the dimethyl ester.
Step 3: Reduction to 2,6-Pyridinedimethanol
-
Setup: In a dry flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous THF.
-
Addition: Slowly add a solution of the dimethyl ester from Step 2 in THF to the LAH suspension at 0°C. Trustworthiness: The slow addition of the ester to the powerful reducing agent LAH is a critical safety and control measure.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Isolation: Filter the resulting solids and wash thoroughly with THF. Evaporate the filtrate to obtain 2,6-pyridinedimethanol.
Step 4: Chlorination to 2,6-Bis(chloromethyl)pyridine Hydrochloride
-
Reaction: Dissolve the diol from Step 3 in a suitable solvent like methanol.[5]
-
Chlorination: Cool the solution to 0°C and slowly add thionyl chloride (SOCl₂). Rationale: Thionyl chloride is a highly effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate.[5]
-
Isolation: Allow the reaction to proceed until completion (monitored by TLC). The product, 2,6-bis(chloromethyl)pyridine hydrochloride, often precipitates from the solution and can be collected by filtration.[5]
Note: The final conversion to the target molecule, 2,6-Dichloro-3-(chloromethyl)pyridine, would require additional specialized steps involving ring chlorination and selective functionalization, which are beyond the scope of this generalized protocol but follow established principles of pyridine chemistry.
Diagram 3: Conceptual Synthesis Workflow
Caption: High-level workflow for synthesizing a dichloromethylpyridine core.
Section 4: Applications in Research and Development
2,6-Dichloro-3-(chloromethyl)pyridine is not typically an end-product but rather a high-value intermediate. Its applications are concentrated in fields where the construction of complex heterocyclic molecules is essential.
-
Pharmaceutical Synthesis : Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in numerous drugs.[8] This compound serves as a key starting material, allowing for the attachment of various pharmacophores through its reactive chloromethyl handle. The presence of chlorine atoms on the pyridine ring can also modulate the electronic properties and metabolic stability of the final drug molecule. Chlorinated compounds are prevalent in FDA-approved drugs, highlighting their importance in drug discovery.[9]
-
Agrochemical Development : In the agrochemical sector, it is used in the synthesis of modern herbicides and fungicides.[1] The specific substitution pattern is often crucial for achieving high efficacy and selectivity against target pests or weeds.
-
Materials Science and Organic Synthesis : As a versatile chemical building block, it is employed in academic and industrial research to synthesize novel ligands, catalysts, and functional organic materials.[1]
Section 5: Safety, Handling, and Storage
Due to its reactivity and toxicity, strict adherence to safety protocols is mandatory when handling 2,6-Dichloro-3-(chloromethyl)pyridine.
Hazard Identification: The compound is classified with significant health hazards according to the Globally Harmonized System (GHS).[3]
Table 2: GHS Hazard Statements
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Cat. 2) |
| H318 | Causes serious eye damage | Serious Eye Damage/Irritation (Cat. 1) |
| H335 | May cause respiratory irritation | STOT Single Exposure (Cat. 3) |
Protocol for Safe Handling and Use:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors or dust. Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.
-
Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Practices: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Remove contaminated clothing immediately and launder before reuse.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] The storage area should be locked and separate from incompatible materials.
-
Spill Response: In case of a spill, evacuate the area. Wear full PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the waste in a sealed container for proper disposal.[10]
-
Disposal: Dispose of waste material at an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[12]
Diagram 4: Laboratory Safety Workflow
Caption: Standard safety and handling workflow for hazardous chemicals.
Conclusion
2,6-Dichloro-3-(chloromethyl)pyridine is a chemical of significant industrial and research importance. Its value is defined by the strategic arrangement of its reactive functional groups, which allows for its use as a versatile intermediate in the synthesis of high-value products in the pharmaceutical and agrochemical sectors. A thorough understanding of its reactivity, coupled with stringent adherence to safety and handling protocols, is essential for leveraging its synthetic potential responsibly and effectively.
References
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PubChem. (n.d.). 2,6-dichloro-3-(trichloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from PubChem Website. [Link]
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PubChem. (n.d.). Pyridine, 2,6-dichloro-3-(chloromethyl)-. National Center for Biotechnology Information. Retrieved from PubChem Website. [Link]
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PubChem. (n.d.). 2,3-Dichloro-6-(trichloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from PubChem Website. [Link]
- Google Patents. (2015). A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride. CN105130948A.
- Google Patents. (2015). Preparation method of 2,6-dichlorine methyl pyridine hydrochloride. CN104945312A.
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Patsnap. (n.d.). Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Retrieved from Patsnap Website. [Link]
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Brookes, C. J., et al. (1979). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from Wikipedia Website. [Link]
- Google Patents. (2015). Synthesis method of 2,6-dichloropyridine. CN104478794A.
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Gulea, A., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E. [Link]
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S. G. D. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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